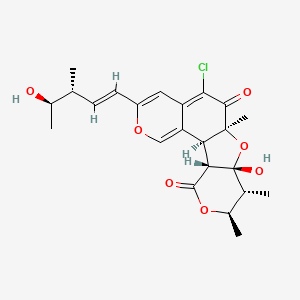

Jaspamide j

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

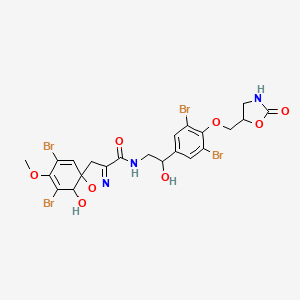

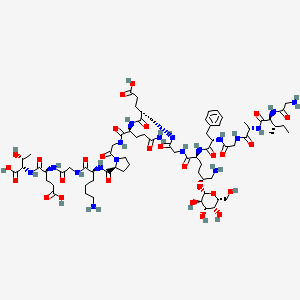

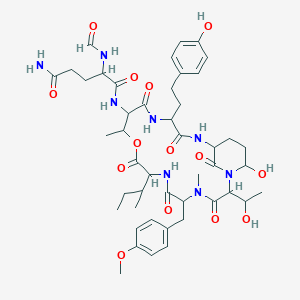

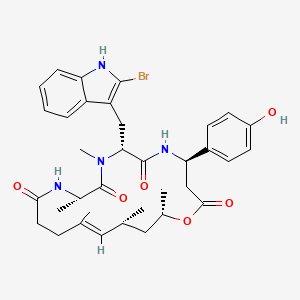

Jaspamide J is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it has been shown to exhibit cytotoxic and microfilament disruption activity. It has a role as an actin polymerisation inhibitor, an antineoplastic agent, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide, a macrocycle and an organobromine compound.

Applications De Recherche Scientifique

1. Polyploidization in HL-60 Cells

Jaspamide, derived from the marine sponge Hemiastrella minor, shows antiproliferative activity and induces polyploidization in HL-60 cells. It causes a significant increase in cells with increased DNA content, indicating its role in inducing multinucleation and influencing cell size and number of nuclei (Nakazawa et al., 2001).

2. Effect on Cardiomyocyte Function

While focusing on cardiotoxicity, jaspamide was found to inhibit several cardiac ion channels including Kv1.5, Cav1.2, Cav3.2, and HCN2. It also affected cardiomyocyte contraction and viability, indicating a possible role in cardiotoxicity (Schweikart et al., 2013).

3. Actin Organization and Cellular Processes

Jaspamide reorganizes actin from a fibrous network to focal aggregates in HL-60 cells and human monocytes. It inhibits ruffling and intracellular movement but does not affect phagocytic activity or respiratory burst activity. This highlights its role in understanding the molecular mechanisms of actin involvement in these processes (Fabian et al., 1999).

4. Apoptosis and CD10 Expression

Jaspamide induces apoptosis and CD10 expression in HL-60 cells, suggesting its involvement in programmed cell death and granulocytic differentiation (Cioca & Kitano, 2002).

5. Nonpeptide Mimetics

Nonpeptide mimetics of jaspamide have been synthesized to investigate the structure-activity relationship. These mimetics exhibit similar biological profiles to jaspamide, suggesting their potential in pharmacological applications (Kahn et al., 2009).

6. Jaspamide Derivatives and Antitumor Activity

New jaspamide derivatives isolated from Jaspis splendens showed significant antitumor activity. They inhibited the growth of mouse lymphoma cell lines, indicating their potential in cancer research (Ebada et al., 2009).

7. Effects on Leukemic Cell Lines

Jaspamide significantly inhibits the self-renewal capacity of leukemic progenitors and induces immunophenotypic maturation, providing a potential tool for treating acute myeloid leukemia (AML) (Fabian et al., 1995).

Propriétés

Nom du produit |

Jaspamide j |

|---|---|

Formule moléculaire |

C35H43BrN4O6 |

Poids moléculaire |

695.6 g/mol |

Nom IUPAC |

(4R,7R,10S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,15,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |

InChI |

InChI=1S/C35H43BrN4O6/c1-20-10-15-31(42)37-23(4)35(45)40(5)30(18-27-26-8-6-7-9-28(26)38-33(27)36)34(44)39-29(24-11-13-25(41)14-12-24)19-32(43)46-22(3)17-21(2)16-20/h6-9,11-14,16,21-23,29-30,38,41H,10,15,17-19H2,1-5H3,(H,37,42)(H,39,44)/b20-16+/t21-,22-,23-,29+,30+/m0/s1 |

Clé InChI |

JCKVLCSMPHMFGK-CBRUVUFKSA-N |

SMILES isomérique |

C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)CC/C(=C1)/C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

SMILES canonique |

CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)CCC(=C1)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

Origine du produit |

United States |

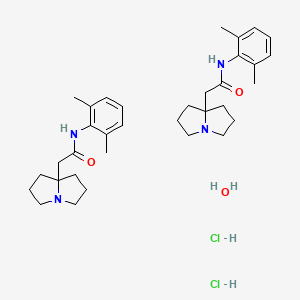

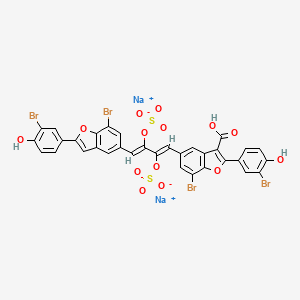

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tetradecyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262467.png)